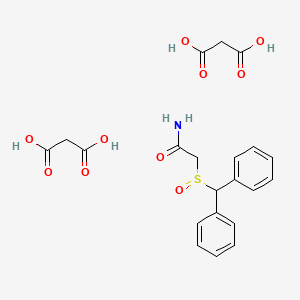
2-Benzhydrylsulfinylacetamide;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydrylsulfinylacetamide;propanedioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in medicinal chemistry, particularly in the development of nootropic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to yield benzhydrylthioacetamide. The final step involves the oxidation of this thioamide with hydrogen peroxide to produce 2-Benzhydrylsulfinylacetamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Benzhydrylsulfinylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: It is a key component in the development of nootropic drugs, which are used to enhance cognitive function.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors in the central nervous system. This modulation can lead to enhanced cognitive function and other therapeutic effects. The exact pathways involved include the activation of specific signaling cascades that influence neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na: This compound has similar structural features and is studied for its cytotoxic and apoptosis-inducing properties.
Uniqueness
2-Benzhydrylsulfinylacetamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various research applications.
Properties
CAS No. |
756835-66-2 |
|---|---|
Molecular Formula |
C21H23NO10S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetamide;propanedioic acid |
InChI |
InChI=1S/C15H15NO2S.2C3H4O4/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2*4-2(5)1-3(6)7/h1-10,15H,11H2,(H2,16,17);2*1H2,(H,4,5)(H,6,7) |
InChI Key |
WKFAPECRSGQYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
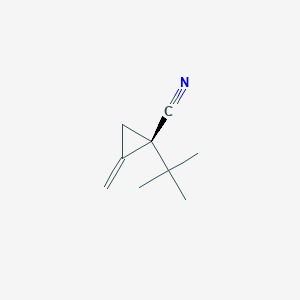
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
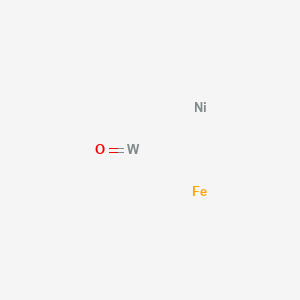
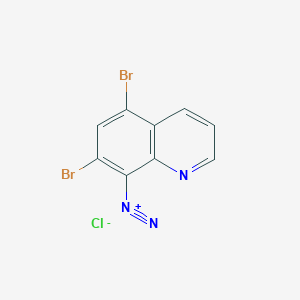
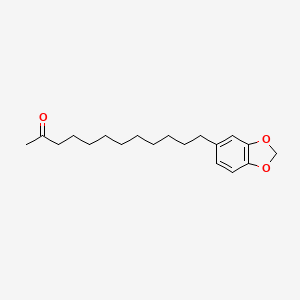
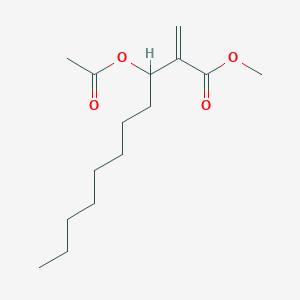
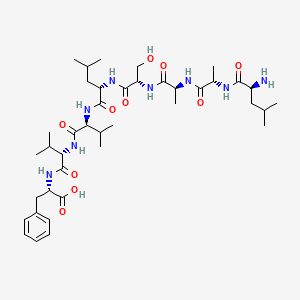
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

